

# physical and chemical properties of 2-Methylpyrimidine-4-carbaldehyde

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## Compound of Interest

Compound Name: 2-Methylpyrimidine-4-carbaldehyde

Cat. No.: B089756

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## An In-depth Technical Guide to 2-Methylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**2-Methylpyrimidine-4-carbaldehyde** is a heterocyclic aldehyde with the chemical formula  $C_6H_6N_2O$ . As a derivative of pyrimidine, a core structure in nucleic acids, this compound and its analogues are of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors and modulators of cytokine signaling. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methylpyrimidine-4-carbaldehyde**, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance, particularly in the context of drug discovery.

### Core Physical and Chemical Properties

**2-Methylpyrimidine-4-carbaldehyde** is a crystalline solid, appearing as a faint orange to light beige substance. Key identifiers and properties are summarized in the table below.

Property	Value	Reference
CAS Number	1004-17-7	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O	[3]
Molecular Weight	122.12 g/mol	[3]
Appearance	Faint orange/light beige crystalline solid	[4]
Predicted Density	1.176 g/cm <sup>3</sup>	[4]
Predicted pKa	0.16	[4]
Storage Conditions	2-8°C, under inert gas (e.g., Argon)	[4][5]

Note: Some physical properties like melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined experimentally.

## Synthesis and Purification

A common route for the synthesis of **2-Methylpyrimidine-4-carbaldehyde** involves the hydrolysis of its dimethyl acetal precursor, 4-Dimethoxymethyl-2-methyl-pyrimidine.[6]

## Experimental Protocol: Synthesis from 4-Dimethoxymethyl-2-methyl-pyrimidine

Materials:

- 4-Dimethoxymethyl-2-methyl-pyrimidine
- Hydrobromic acid (48% in H<sub>2</sub>O)
- Deionized water
- Diethyl ether
- Saturated sodium carbonate solution

- Ethyl acetate
- Magnesium sulfate (anhydrous)

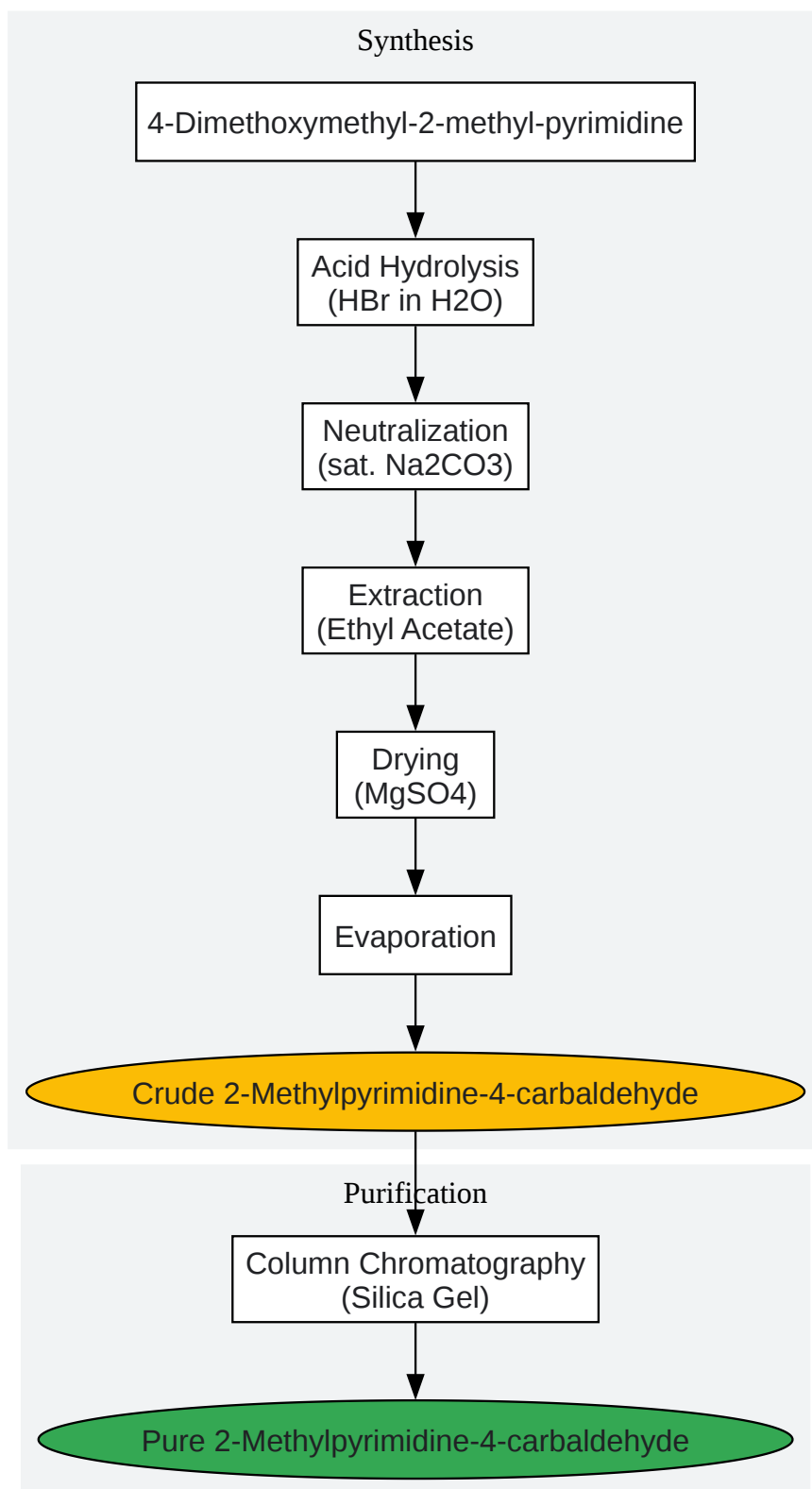
Procedure:

- To a solution of hydrobromic acid (48% in H<sub>2</sub>O), add 4-Dimethoxymethyl-2-methyl-pyrimidine.
- Stir the reaction mixture at room temperature for 2 hours.
- Dilute the reaction mixture with water and wash twice with diethyl ether to remove any unreacted starting material.
- Carefully neutralize the aqueous layer with a saturated sodium carbonate solution until the pH is neutral.
- Extract the aqueous layer twice with ethyl acetate.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.<sup>[6]</sup>
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **2-Methylpyrimidine-4-carbaldehyde**.

## Purification

The crude product can be purified by column chromatography on silica gel.<sup>[6]</sup> A common solvent system for elution is a mixture of ethyl acetate and dichloromethane.<sup>[6]</sup> Alternatively, recrystallization from a suitable solvent system can be employed.<sup>[7][8][9][10]</sup> The choice of solvent will depend on the solubility characteristics of the compound and its impurities. Common solvents to test for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and water.<sup>[8]</sup>

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis and purification of **2-Methylpyrimidine-4-carbaldehyde**.

## Spectroscopic Characterization

While experimental spectra for **2-Methylpyrimidine-4-carbaldehyde** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrimidine ring protons, and the methyl group protons.

- Aldehyde Proton (-CHO): A singlet in the downfield region, typically between  $\delta$  9-10 ppm.[\[11\]](#)
- Pyrimidine Ring Protons: Two doublets in the aromatic region ( $\delta$  7-9 ppm), showing coupling to each other.
- Methyl Protons (-CH<sub>3</sub>): A singlet in the upfield region, likely around  $\delta$  2.5-3.0 ppm.[\[2\]](#)

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton.

- Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region of  $\delta$  190-200 ppm.[\[12\]](#)
- Pyrimidine Ring Carbons: Signals in the aromatic region ( $\delta$  110-170 ppm).
- Methyl Carbon (-CH<sub>3</sub>): A signal in the upfield region, typically  $\delta$  15-30 ppm.[\[12\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

- C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm<sup>-1</sup>.[\[13\]](#)
- C-H Stretch (Aldehyde): Two weak bands around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup>.[\[13\]](#)
- C=N and C=C Stretch (Pyrimidine Ring): Absorptions in the 1400-1600 cm<sup>-1</sup> region.[\[14\]](#)

- C-H Stretch (Aromatic and Methyl): Absorptions in the 2850-3100  $\text{cm}^{-1}$  region.[14]

## Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be expected at  $m/z = 122$ . The fragmentation pattern would likely involve the loss of the formyl group ( $-\text{CHO}$ , 29 Da) and other characteristic fragments of the pyrimidine ring.[1][15][16][17]

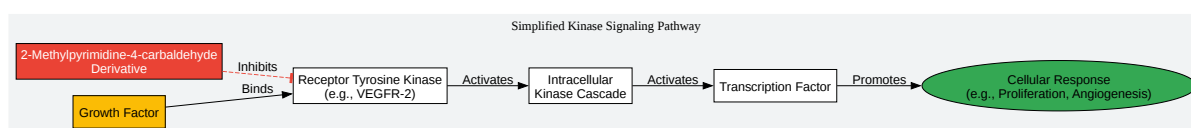
## Biological Activity and Drug Development Potential

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to interact with various biological targets.

### Kinase Inhibition

Many pyrimidine derivatives have been developed as potent kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a scaffold to present functional groups in a specific orientation to interact with the ATP-binding pocket of kinases.[18][19] For instance, derivatives of 4-aminopyrimidine-5-carboxaldehyde have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[20][21][22][23] Given its structural similarity, **2-Methylpyrimidine-4-carbaldehyde** represents a valuable starting point or intermediate for the synthesis of novel kinase inhibitors.

Diagram of a Potential Kinase Inhibition Pathway:



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Caption: Potential mechanism of action for a **2-Methylpyrimidine-4-carbaldehyde** derivative as a kinase inhibitor.

## Modulation of Cytokine Signaling

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Dysregulated cytokine production is implicated in various inflammatory diseases. Certain pyrimidine-containing compounds have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ).<sup>[18]</sup> For example, 4-Formyl-2-methylthiopyrimidine is a known intermediate in the synthesis of cytokine synthesis inhibitors.<sup>[5]</sup> This suggests that **2-Methylpyrimidine-4-carbaldehyde** could serve as a valuable scaffold for developing novel anti-inflammatory agents that target cytokine signaling pathways.

## Conclusion

**2-Methylpyrimidine-4-carbaldehyde** is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its pyrimidine core provides a privileged scaffold for interacting with key biological targets. While a complete experimental characterization of its physical properties is still needed, existing data on its synthesis and the known biological activities of related compounds highlight its importance as a building block for the development of novel kinase inhibitors and modulators of cytokine signaling. Further research into its specific biological effects and the development of detailed synthetic and analytical protocols are warranted to fully exploit its therapeutic potential.

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